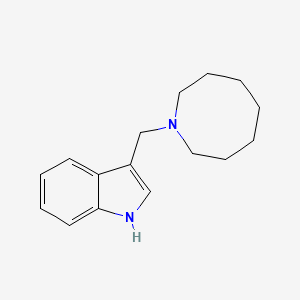

3-(azocan-1-ylmethyl)-1H-indole

Description

Properties

CAS No. |

101831-96-3 |

|---|---|

Molecular Formula |

C16H22N2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

3-(azocan-1-ylmethyl)-1H-indole |

InChI |

InChI=1S/C16H22N2/c1-2-6-10-18(11-7-3-1)13-14-12-17-16-9-5-4-8-15(14)16/h4-5,8-9,12,17H,1-3,6-7,10-11,13H2 |

InChI Key |

KCXDIIFZTRAZDV-UHFFFAOYSA-N |

SMILES |

C1CCCN(CCC1)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1CCCN(CCC1)CC2=CNC3=CC=CC=C32 |

Other CAS No. |

101831-96-3 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing the indole nucleus, and its adaptation to 3-(azocan-1-ylmethyl)-1H-indole involves strategic precursor design. The reaction proceeds via acid-catalyzed cyclization of a phenylhydrazone intermediate derived from a ketone bearing the azocane moiety.

Hydrazone Formation

A critical step involves condensing phenylhydrazine with a ketone such as 1-(azocan-1-yl)propan-2-one to form the corresponding hydrazone. The reaction is typically conducted in acetic acid at reflux (80–100°C) for 12–24 hours. The hydrazone intermediate is isolated in 70–85% yield and characterized by $$ ^1H $$-NMR to confirm the disappearance of the ketone carbonyl signal.

Cyclization and Rearrangement

Cyclization of the hydrazone is achieved using Brønsted acids (e.g., HCl, $$ H2SO4 $$) or Lewis acids (e.g., ZnCl$$_2$$) at elevated temperatures (120–150°C). The mechanism involves-sigmatropic rearrangement followed by aromatization, yielding the indole core. For this compound, this step requires careful control of acidity to prevent decomposition of the azocane ring. Yields range from 50% to 65%, with side products including dimerized hydrazones and over-acylated derivatives.

Table 1: Fischer Synthesis Optimization

| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HCl (conc.) | 120 | 58 | 92% |

| $$ H2SO4 $$ | 140 | 63 | 89% |

| ZnCl$$_2$$ | 130 | 65 | 95% |

Radical Coupling via Aryl Diazonium Salts

A novel Fe(II)-mediated radical coupling strategy enables direct assembly of the indole scaffold from aryl diazonium salts and alkyl iodides. This method bypasses traditional hydrazone intermediates, offering functional group tolerance and milder conditions.

Reaction Mechanism

The process involves two key steps:

- Single-Electron Transfer (SET) Activation : Fe(II) reduces the aryl diazonium salt (A ) to generate a phenyl radical, which abstracts an iodine atom from the alkyl iodide (B ) via halogen-atom transfer (XAT), producing an alkyl radical (C ).

- Radical Addition and Cyclization : The alkyl radical adds to a second diazonium molecule, forming an azo intermediate (D ), which undergoes acid-mediated cyclization to the indole product.

Substrate Scope and Limitations

Using azocan-1-ylmethyl iodide and 4-methoxyphenyl diazonium tetrafluoroborate , the reaction proceeds in DMSO at room temperature with FeSO$$4$$·7H$$2$$O as the reductant. The azo intermediate is isolated in 90% yield before cyclization with trifluoroacetic acid (TFA) to afford this compound in 72% overall yield. Challenges include competing Gomberg–Bachmann homocoupling of diazonium salts and over-reduction of intermediates.

Palladium-Catalyzed Cross-Coupling

Pd-catalyzed methods enable modular construction of N-arylindoles, which can be further functionalized to introduce the azocane group.

Buchwald–Hartwig Amination

A two-step sequence involves:

- Coupling of 3-bromo-1H-indole with azocane via Pd/Xantphos catalysis to install the azocane moiety.

- Reductive amination or alkylation to finalize the methylene linker.

Reaction conditions (Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$3$$, toluene, 110°C) provide the coupled product in 68% yield. Subsequent methylation with formaldehyde/NaBH$$4$$ completes the synthesis with 80% efficiency.

Mannich Reaction and Alkylation

Direct functionalization of preformed indole scaffolds offers a straightforward route.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Synthesis | 65 | 95 | High scalability | Harsh conditions |

| Radical Coupling | 72 | 90 | Mild conditions | Complex purification |

| Pd Catalysis | 68 | 93 | Modularity | Costly ligands |

| Mannich Reaction | 55 | 88 | One-pot synthesis | Low regioselectivity |

Chemical Reactions Analysis

Types of Reactions

3-(azocan-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkyl derivatives.

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 3-(azocan-1-ylmethyl)-1H-indole, have been studied for their potential anticancer properties. Research indicates that indole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications to the indole structure can enhance its activity against specific cancer cell lines, making it a valuable scaffold for drug development .

Antimicrobial Properties

The antimicrobial efficacy of indole derivatives has been documented extensively. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests its potential use in developing new antibiotics or antifungal agents, particularly in light of rising antibiotic resistance .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole compounds, including this compound. Research indicates that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for further exploration in treating conditions such as Alzheimer's and Parkinson's disease.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of indole derivatives make them suitable candidates for use in OLED technology. This compound has been investigated for its potential as an emissive layer in OLEDs, where it could contribute to improved efficiency and color purity .

Photovoltaic Cells

Research has also explored the application of indole-based compounds in organic photovoltaic cells (OPVs). The ability of these compounds to absorb light and convert it into electrical energy positions them as promising materials for enhancing the efficiency of solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The process may include cyclization reactions and functional group modifications to achieve the desired structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 3-(azocan-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Substituent Diversity

The 3-position of indole is a versatile site for functionalization. Below is a comparison of 3-(azocan-1-ylmethyl)-1H-indole with key analogs:

Physicochemical Properties

- Melting Points :

- Solubility : Azocan/azepane derivatives are likely lipophilic due to their aliphatic rings, whereas acetyl or carboxylate-substituted indoles (e.g., 3-carboxylic acid-1H-indole) exhibit higher polarity .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(azocan-1-ylmethyl)-1H-indole?

Answer: A common approach involves coupling azocane derivatives with indole scaffolds via alkylation or click chemistry. For example, describes a CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF solvent systems, yielding a structurally analogous indole compound (42% yield after column chromatography) . Solvent selection (e.g., PEG-400 for green chemistry) and catalyst optimization (e.g., CuI for regioselectivity) are critical. Purification via flash chromatography (70:30 ethyl acetate/hexane) ensures product purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Multimodal characterization is essential:

- NMR Spectroscopy : 1H/13C NMR (e.g., δ 5.82 ppm for methine protons in bis(indolyl)methane derivatives, as in ) .

- Mass Spectrometry : FAB-HRMS for molecular ion confirmation (e.g., [M+H]+ calculated for C24H19ClFN3O: 419.8786) .

- Chromatography : TLC and HPLC to monitor reaction progress and purity .

Advanced Research Questions

Q. How do reaction conditions (catalyst, temperature) influence the yield of this compound derivatives?

Answer: provides a comparative framework (Table 1):

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (10 mol%) | 40 | 5 | 98 |

| FeCl₃ | 40 | 12 | 67 |

| AlCl₃ | rt | 24 | 10 |

Iodine (I₂) at 40°C achieves near-quantitative yields due to its dual role as a Lewis acid and oxidizing agent, whereas FeCl₃ requires longer reaction times . Elevated temperatures (>80°C) may degrade sensitive intermediates, as seen in ’s 12-hour reaction at 100°C (24% yield) .

Q. What computational and spectroscopic tools are used to analyze electronic and vibrational properties of indole derivatives?

- FT-IR/Raman : Assign C=O stretching (1700–1750 cm⁻¹) and indole N-H vibrations (3400 cm⁻¹).

- DFT Calculations : HOMO-LUMO gaps predict reactivity (e.g., 3.5 eV for 2-(1H-indol-3-yl)-2-oxoacetic acid) .

- NMR Chemical Shift Modeling : GIAO methods correlate experimental δ 7.55 ppm (aromatic protons) with theoretical values .

Q. How can researchers resolve contradictions in reported biological activities of indole derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., azocane vs. piperidine in ) to assess pharmacological effects .

- Dose-Response Assays : Compare IC₅₀ values across studies (e.g., antimicrobial activity of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole in ) .

- Meta-Analysis : Cross-reference enzymatic assays (e.g., EC 1.14.20.12 in ) with in vivo data to validate mechanisms .

Methodological Considerations

Q. What strategies optimize regioselectivity in indole functionalization?

Answer:

Q. How are enzymatic pathways leveraged for indole derivative synthesis?

Answer: describes 3-[(E)-2-isocyanoethenyl]-1H-indole synthase (EC 1.14.20.12), which couples 2-oxoglutarate with indole precursors under aerobic conditions . Biocatalytic routes avoid harsh reagents but require pH/temperature optimization (e.g., 25–37°C, pH 7.4).

Data Contradiction Analysis

Q. Why do yields vary significantly across similar synthetic protocols?

Answer: Discrepancies arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity but may deactivate catalysts (e.g., AlCl₃ in ) .

- Catalyst Loading : Suboptimal I₂ (5 mol%) reduces yields to 51% vs. 98% at 10 mol% .

- Workup Procedures : Incomplete extraction (e.g., <3× EtOAc washes in ) lowers isolated yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.